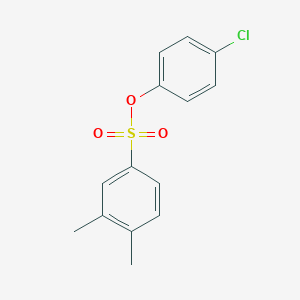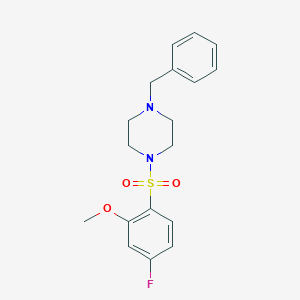![molecular formula C19H24N2O5S B273511 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective neurotoxin that has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Mécanisme D'action
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine selectively damages noradrenergic neurons in the brain by binding to and inhibiting the uptake of norepinephrine, a neurotransmitter that is primarily produced by noradrenergic neurons. The resulting depletion of norepinephrine leads to the selective damage of noradrenergic neurons, making it a useful tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Biochemical and Physiological Effects:
The selective damage of noradrenergic neurons by 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been shown to have a variety of biochemical and physiological effects. These include changes in behavior, cognition, and mood, as well as alterations in various physiological processes such as cardiovascular function and immune system activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its selectivity for noradrenergic neurons, which allows for the selective manipulation of the noradrenergic system without affecting other neurotransmitter systems. However, one limitation of using 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine. These include further studies of the role of the noradrenergic system in various physiological and pathological processes, as well as the development of new compounds that can selectively target other neurotransmitter systems. Additionally, there is potential for the development of new therapeutic agents that can selectively target the noradrenergic system for the treatment of various neuropsychiatric disorders.
Méthodes De Synthèse
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethane with 4-methoxyphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The resulting product can then be purified using various chromatographic techniques.
Applications De Recherche Scientifique
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been shown to selectively damage noradrenergic neurons in the brain, making it a useful tool for studying the role of the noradrenergic system in conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Nom du produit |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine |
|---|---|
Formule moléculaire |
C19H24N2O5S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O5S/c1-24-16-6-4-15(5-7-16)20-10-12-21(13-11-20)27(22,23)17-8-9-18(25-2)19(14-17)26-3/h4-9,14H,10-13H2,1-3H3 |
Clé InChI |
QLPZELJTPPFRSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)

![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273457.png)





